Compound 7, 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide, is a small molecule identified through a virtual screen for inhibitors of HIV-1 replication []. It belongs to a class of compounds that target the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein []. This protein plays a critical role in the assembly and budding of new viral particles [].
Mechanism of Action
Compound 7 acts as a competitive inhibitor of PI(4,5)P2 binding to the HIV-1 MA protein []. It binds directly to the PI(4,5)P2 binding pocket on MA, preventing the interaction between MA and PI(4,5)P2, which is essential for viral assembly and budding []. Mutation studies have shown that altering amino acid residues within the PI(4,5)P2 binding site of MA reduces the antiviral effect of compound 7, confirming its mechanism of action [].
Applications
Compound 7 has been identified as a potential anti-HIV agent that disrupts viral assembly by targeting the MA protein []. It exhibits broad-spectrum neutralizing activity against various group M HIV-1 isolates with promising IC50 values [].
Compound Description: 2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as 918013, is a small molecule identified as a potent inhibitor of Autotaxin (ATX) in a high-throughput screen. It exhibits competitive inhibition against ATX-mediated hydrolysis of the lysophospholipase substrate FS-3. Computational docking and mutagenesis studies suggest that 918013 targets the hydrophobic pocket of ATX, blocking access to the active site. In cellular and whole animal models, 918013 significantly reduced invasion of A2058 human melanoma cells in vitro and the colonization of lung metastases by B16-F10 murine melanoma cells in C57BL/6 mice.
Compound Description: 4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide, also known as 931126, emerged as another potent Autotaxin (ATX) inhibitor from the same high-throughput screen. Similar to 918013, it competitively inhibits ATX-mediated hydrolysis of the lysophospholipase substrate FS-3 and is suggested to target the hydrophobic pocket of ATX, hindering access to the active site. 931126 showed comparable potency to 918013 in reducing A2058 human melanoma cell invasion in vitro and B16-F10 murine melanoma cell lung metastasis colonization in vivo.
Compound Description: N-(2,6-dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide, or 966791, is a third potent inhibitor of Autotaxin (ATX) identified in the high-throughput screen. Notably, 966791 exhibited competitive inhibition against both the lysophospholipase substrate FS-3 and the phosphodiesterase substrate p-nitrophenyl thymidine 5′-monophosphate. It demonstrated comparable potency to 918013 and 931126 in both in vitro and in vivo models of cancer invasion and metastasis.
Compound Description: N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14) is a novel anti-HIV-1 compound that binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. It disrupts HIV-1 replication by interfering with MA’s interaction with PI(4,5)P2, which is crucial for viral assembly. This compound exhibits broad neutralizing activity against multiple group M HIV-1 isolates.
Compound Description: 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1-piperazinyl)‐N‐(4-methylphenyl)acetamide (7) is another potent anti-HIV-1 compound that emerged from a virtual screen targeting the PI(4,5)P2 binding site of HIV-1 MA. It demonstrated direct interaction with MA and inhibited viral replication by competing with PI(4,5)P2 for binding, leading to decreased virus production. Mutations within the PI(4,5)P2 binding site of MA reduced the antiviral activity of compound 7, confirming its mechanism of action. Like compound 14, compound 7 exhibited broad neutralizing activity against group M HIV-1 isolates.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.